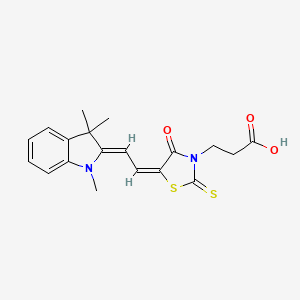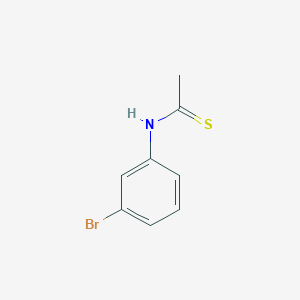
N-(3-Bromophenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)ethanethioamide is an organic compound with the molecular formula C8H8BrNS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanethioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Bromophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzoyl chloride with ethanethioamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a suitable solvent such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets. The bromine atom and thioamide group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromophenyl)ethanethioamide
- N-(3-Chlorophenyl)ethanethioamide
- N-(3-Bromophenyl)acetamide
Uniqueness
N-(3-Bromophenyl)ethanethioamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H8BrNS |
|---|---|
Molekulargewicht |
230.13 g/mol |
IUPAC-Name |
N-(3-bromophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
LVLKKHIQIWKKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
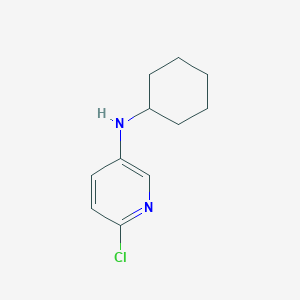
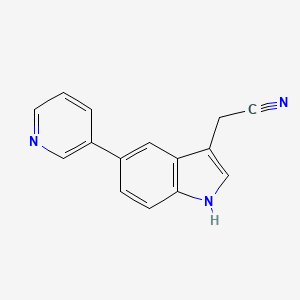
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
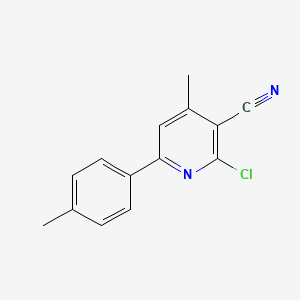
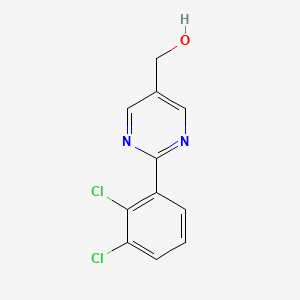
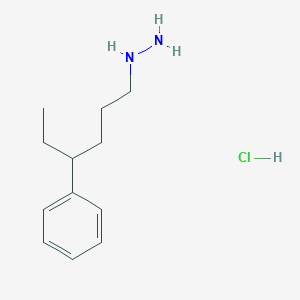
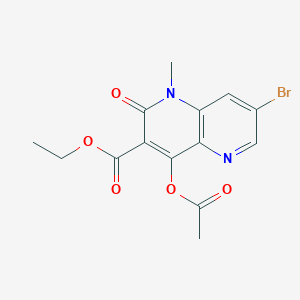
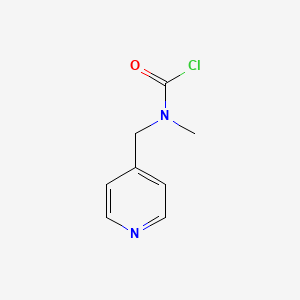
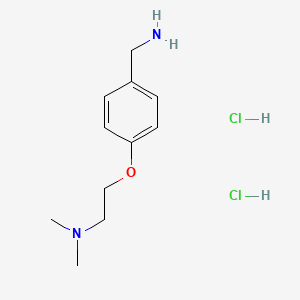
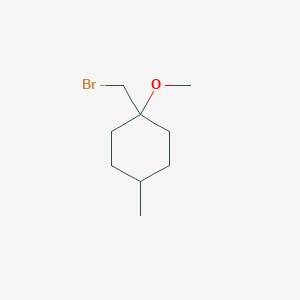
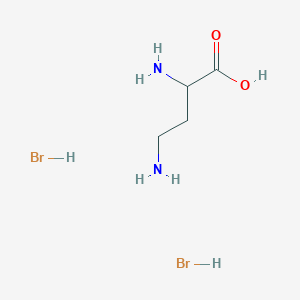
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
